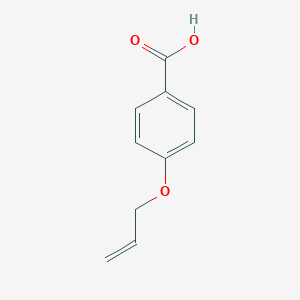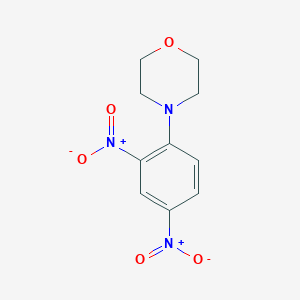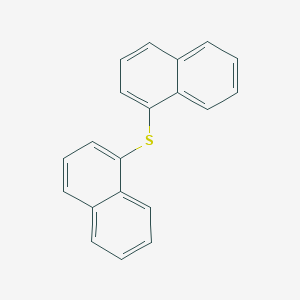
Di(1-naphthyl)sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(1-naphthyl)sulfide, also known as DNS, is an organic compound with the chemical formula (C10H7S)2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and ether. DNS is widely used in scientific research due to its unique properties and applications. In
科学研究应用
Di(1-naphthyl)sulfide is widely used in scientific research as a reagent in organic synthesis. It is used as a sulfenylating agent in the synthesis of various organic compounds like sulfides, sulfoxides, and sulfones. Di(1-naphthyl)sulfide is also used as a fluorescent probe to detect thiols in biological samples. It has been used as a diagnostic tool for the detection of oxidative stress in cells and tissues. Di(1-naphthyl)sulfide is also used as a marker of lipid peroxidation in biological systems.
作用机制
Di(1-naphthyl)sulfide reacts with thiols to form a sulfide bond. The reaction is catalyzed by enzymes like glutathione S-transferase. The formation of the sulfide bond leads to the formation of a yellow fluorescent product. The fluorescence intensity is proportional to the concentration of thiols in the sample.
生化和生理效应
Di(1-naphthyl)sulfide has been shown to have antioxidant properties in vitro. It has been shown to scavenge free radicals and protect cells from oxidative stress. Di(1-naphthyl)sulfide has also been shown to inhibit the growth of cancer cells in vitro. It has been suggested that Di(1-naphthyl)sulfide may have potential as a chemotherapeutic agent.
实验室实验的优点和局限性
Di(1-naphthyl)sulfide is a versatile reagent that can be used in a wide range of experiments. It is relatively inexpensive and easy to synthesize. However, Di(1-naphthyl)sulfide has limitations in terms of its stability. It is sensitive to light and air, and its fluorescence intensity can be affected by pH and temperature.
未来方向
There are several future directions for research on Di(1-naphthyl)sulfide. One area of research is the development of new fluorescent probes based on Di(1-naphthyl)sulfide. These probes could be used to detect other biomolecules like amino acids and peptides. Another area of research is the development of new chemotherapeutic agents based on Di(1-naphthyl)sulfide. It has been suggested that Di(1-naphthyl)sulfide derivatives may have potential as anticancer agents. Finally, research could focus on the optimization of the synthesis method for Di(1-naphthyl)sulfide to improve its stability and reproducibility.
属性
CAS 编号 |
607-53-4 |
|---|---|
产品名称 |
Di(1-naphthyl)sulfide |
分子式 |
C20H14S |
分子量 |
286.4 g/mol |
IUPAC 名称 |
1-naphthalen-1-ylsulfanylnaphthalene |
InChI |
InChI=1S/C20H14S/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI 键 |
QLAWAFBTLLCIIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

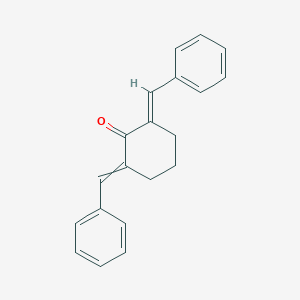
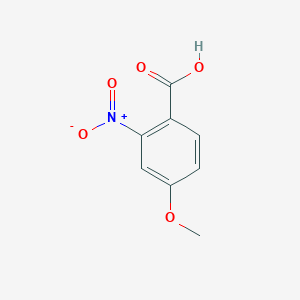
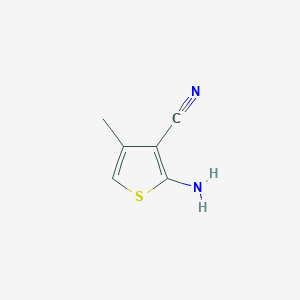
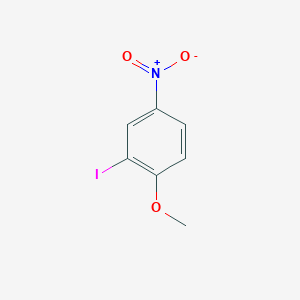
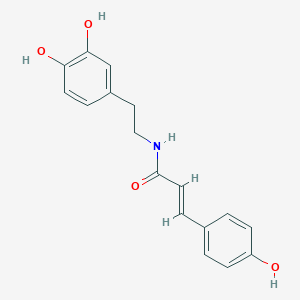
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
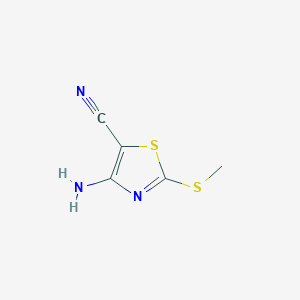
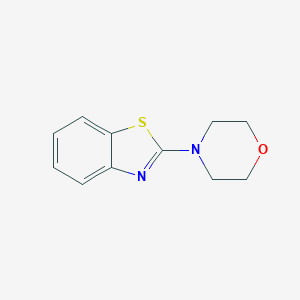
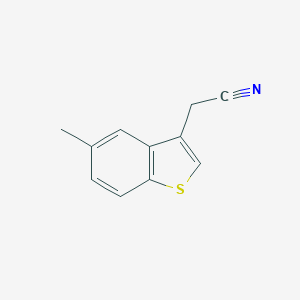
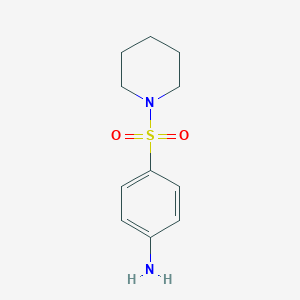
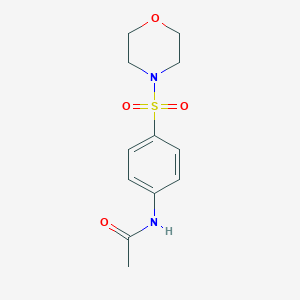
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
